molecular formula C7H5ClN2O3 B1148595 1-(2-Chloro-5-nitropyridin-3-yl)ethanone CAS No. 1211517-54-2

1-(2-Chloro-5-nitropyridin-3-yl)ethanone

Cat. No.: B1148595
CAS No.: 1211517-54-2
M. Wt: 200.578
InChI Key: LBSOAPIYGVMPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-5-nitropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5ClN2O3 It is a derivative of pyridine, characterized by the presence of a chloro and nitro group on the pyridine ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone typically involves the chlorination and nitration of pyridine derivatives, followed by the introduction of the ethanone group. One common method involves the reaction of 2-chloro-5-nitropyridine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Corresponding substituted pyridine derivatives.

    Reduction: 1-(2-Chloro-5-aminopyridin-3-yl)ethanone.

    Oxidation: 1-(2-Chloro-5-nitropyridin-3-yl)ethanoic acid.

Scientific Research Applications

1-(2-Chloro-5-nitropyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro group can facilitate binding to target proteins.

Comparison with Similar Compounds

  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone
  • 1-(2-Chloro-3-nitropyridin-5-yl)ethanone
  • 1-(2-Bromo-5-nitropyridin-3-yl)ethanone

Uniqueness: 1-(2-Chloro-5-nitropyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interactions with biological targets

Properties

IUPAC Name

1-(2-chloro-5-nitropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)6-2-5(10(12)13)3-9-7(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSOAPIYGVMPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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